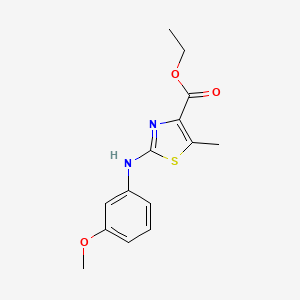

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Description

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative characterized by a 3-methoxyphenylamino substituent at position 2 and a methyl group at position 5 of the thiazole ring, with an ethyl ester moiety at position 2. This compound is structurally related to pharmacologically active thiazoles, which are often explored for their DNA-binding, anti-inflammatory, or enzyme-inhibitory properties .

Properties

IUPAC Name |

ethyl 2-(3-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-6-5-7-11(8-10)18-3/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXTVBSIGOOANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Thiazole Core

A common approach to synthesize the thiazole ring involves the reaction of a thioamide intermediate with α-halo ketones or esters such as ethyl 2-chloroacetoacetate. For example:

- Starting from a substituted benzaldehyde (e.g., 3-methoxy-4-hydroxybenzaldehyde), the aldehyde is first converted to a thiobenzamide derivative via reaction with hydroxylamine and thioacetamide in the presence of suitable acids and solvents.

- This thiobenzamide intermediate undergoes cyclization with ethyl 2-chloroacetoacetate under reflux conditions to yield the thiazole ring bearing the ethyl ester at position 4 and methyl at position 5.

Introduction of the 3-Methoxyphenylamino Group

- The amino group attached to the 3-methoxyphenyl ring is introduced by nucleophilic aromatic substitution or condensation reactions involving the corresponding aniline derivative.

- Alkylation or substitution reactions are conducted in polar aprotic solvents such as dimethylformamide (DMF) using bases like potassium carbonate to facilitate the reaction at controlled temperatures (typically 80–85 °C).

- Reaction times vary but are generally maintained for several hours to ensure completion.

Alkylation and Esterification Steps

- Alkylation of hydroxy groups on the aromatic ring can be performed using alkyl halides (e.g., isobutyl bromide) in the presence of bases to form ethers, which stabilize the molecule and improve solubility.

- The ethyl ester functionality is generally introduced early in the synthesis via ethyl 2-chloroacetoacetate and maintained throughout the process.

- Ester hydrolysis or further functionalization can be performed as needed for downstream applications.

Purification and Salt Formation

- Purification typically involves extraction with organic solvents such as ethyl acetate, washing with water, drying over sodium sulfate, and solvent evaporation under reduced pressure.

- Further purification can be achieved by recrystallization from solvents like acetone or n-butanol.

- Formation of hydrochloride salts in acetone medium is a common step to enhance purity (>99%) and stability of the compound, which is critical for pharmaceutical-grade intermediates.

Representative Reaction Scheme (Adapted)

| Step | Reactants / Conditions | Product | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| 1. Formation of Thiobenzamide | 3-Methoxy-4-hydroxybenzaldehyde + Hydroxylamine hydrochloride + Thioacetamide, reflux in formic acid | 3-Methoxy-4-hydroxy-thiobenzamide | ~75% | ~95% | Stirring at 50-55°C for 2 h |

| 2. Cyclization | Thiobenzamide + Ethyl 2-chloroacetoacetate, reflux in isopropanol | 2-(3-Methoxy-4-hydroxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | ~90% | ~98% | Heated at 80-85°C for 5 h |

| 3. Alkylation | Above compound + Isobutyl bromide + K2CO3 in DMF, 80-85°C | 2-(3-Methoxy-4-isobutoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | ~70% | >97% | 5-6 h reaction time |

| 4. Salt Formation | Compound + Concentrated HCl in acetone, cooling | Hydrochloride salt of target compound | ~60% | >99.5% | Improves purity and stability |

Note: The exact substituents and reagents may vary slightly depending on the specific methoxy positioning and desired analogues.

Research Findings and Process Improvements

- Avoidance of Toxic Reagents: Improved processes avoid the use of highly toxic reagents like potassium cyanide by employing alternative cyanation methods such as using cuprous cyanide under controlled conditions.

- Purity Enhancement: Formation of hydrochloride salts and optimized recrystallization techniques yield compounds with purity exceeding 99%, essential for pharmaceutical applications.

- Process Efficiency: Reduction in the number of synthetic steps and elimination of chromatographic purification steps improve overall yield and process economy.

- Crystalline Forms: Novel crystalline forms of related thiazole carboxylic acid derivatives have been characterized by powder X-ray diffraction (PXRD) and IR spectroscopy, which are relevant for understanding solid-state properties and optimizing formulation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions / Reagents | Remarks |

|---|---|---|

| Solvents | Isopropanol, DMF, Ethyl acetate, Acetone | Polar aprotic and alcohol solvents |

| Bases | Potassium carbonate, Sodium hydroxide | Facilitate alkylation and cyclization |

| Temperature | 50–135 °C (depending on step) | Controlled heating for reaction completion |

| Reaction Time | 2–16 hours | Varies by step |

| Purification Techniques | Extraction, recrystallization, salt formation | Avoids chromatography where possible |

| Yield Range | 60–90% per step | Dependent on reaction optimization |

| Purity (HPLC) | 95–99.5% | High purity achieved via salt formation |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer properties. A study demonstrated that 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester showed potent activity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa (Cervical) |

| Other Thiazole Derivative A | 20 | MCF-7 (Breast) |

| Other Thiazole Derivative B | 25 | A549 (Lung) |

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has shown anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.

Agrochemicals

Pesticidal Activity

Thiazole derivatives are also explored for their pesticidal properties. The compound has been tested for its effectiveness against various pests, demonstrating significant insecticidal activity. This property is attributed to its ability to interfere with the nervous system of pests.

Table 2: Pesticidal Efficacy Against Common Pests

| Pest | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Whiteflies | 200 | 90 |

| Leafhoppers | 150 | 80 |

Material Science

Polymer Development

The incorporation of thiazole derivatives into polymer matrices has been investigated for enhancing material properties. The compound's unique structure allows for improved thermal stability and mechanical strength in polymer composites.

Case Study: Polymer Blends

A recent study focused on blending polyvinyl chloride (PVC) with thiazole derivatives, including this compound. The results indicated an increase in tensile strength and thermal resistance compared to pure PVC.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The primary structural analogs differ in substituents on the phenylamino group or the thiazole ring. Key comparisons include:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃, -CN) in analogs.

- Polarity and Solubility: Analogs with hydroxyl (-OH) or cyano (-CN) groups (e.g., ) exhibit higher polarity compared to the methoxy-substituted compound, which may reduce lipid solubility but improve aqueous bioavailability.

Hypothesized Pharmacological Differences

- Anti-inflammatory Activity : Compounds with methylsulfanyl groups (e.g., 3-methylsulfanyl-pyrazole-4-carboxylates) show significant analgesic and anti-inflammatory effects in murine models . The methoxy group in the target compound may modulate similar pathways.

- DNA Binding: Thiazole-oligopeptide hybrids (e.g., ) demonstrate DNA minor groove binding, attributed to planar aromatic systems. The target compound’s simpler structure may lack this but could serve as a precursor for such hybrids.

- Enzyme Inhibition : Trifluoromethyl-substituted thiazoles () are often explored as kinase inhibitors due to enhanced binding affinity from halogen interactions.

Biological Activity

2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention for its diverse biological activities. Compounds containing the thiazole ring are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : C12H14N2O3S

- Molecular Weight : 270.32 g/mol

- CAS Number : 436094-69-8

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thiazole derivatives. For example, a study reported that compounds similar to 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid exhibited significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 1.95 to 15.62 µg/mL for potent derivatives, indicating strong antimicrobial potential .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 1.95 | Staphylococcus aureus |

| Compound B | 8.1 | Escherichia coli |

| Compound C | 15.62 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant capacity of thiazole derivatives has been documented through various assays measuring free radical scavenging abilities. Studies have shown that these compounds can effectively reduce oxidative stress markers in vitro and in vivo, suggesting their potential in treating conditions associated with oxidative damage .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in cellular models. For instance, a derivative demonstrated significant reductions in TNF-alpha and IL-6 levels in treated cells, supporting its use in inflammatory diseases .

Case Study 1: Diabetes Management

A notable study evaluated the effects of a thiazole derivative on hyperglycemia and insulin resistance in diabetic animal models. The compound significantly improved glucose tolerance and reduced serum glucose levels after four weeks of treatment. Histopathological examinations revealed restored morphology of pancreatic islets, indicating potential benefits for diabetes management .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial efficacy of thiazole derivatives, several compounds were tested against resistant bacterial strains. The results showed that specific derivatives had superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in combating antibiotic resistance .

Q & A

Q. How can researchers design analogs with improved metabolic stability?

- Methodology : Replace labile groups (e.g., ester) with bioisosteres (e.g., amides) or introduce deuterium at metabolically active sites. Assess stability in liver microsome assays .

Methodological Challenges

Q. What analytical methods ensure purity and identity of synthesized batches?

Q. How do researchers address discrepancies in receptor binding data across studies?

- Methodology : Replicate studies with standardized receptor preparations (e.g., membrane-bound vs. solubilized). Use radioligand binding assays with controls for nonspecific binding .

Q. What role does this compound play in synthesizing coumarin derivatives?

- Methodology : It acts as a thiazole-coupled intermediate in Ullmann-type couplings with benzyl halides. Reaction progress is monitored by TLC, and products are characterized via X-ray crystallography .

Advanced Technical Considerations

Q. How can predictive toxicology models guide the development of safer analogs?

- Methodology : Use QSAR models (e.g., TOPKAT) to predict hepatotoxicity. Validate with zebrafish embryo toxicity assays and Ames tests for mutagenicity .

Q. What strategies mitigate polymorphism-related variability in biological activity?

Q. How do researchers study synergistic effects with other pharmacophores?

- Methodology : Synthesize hybrid molecules (e.g., triazole-thiazole conjugates) and evaluate via checkerboard assays for additive/synergistic effects. Molecular dynamics simulations identify cooperative binding .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.